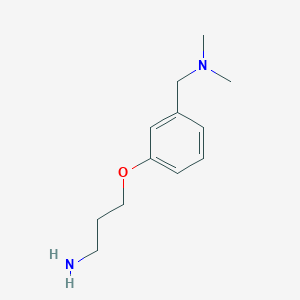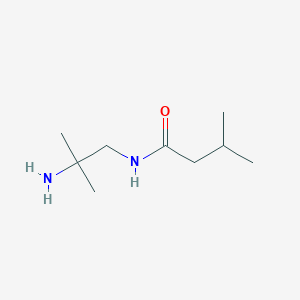![molecular formula C12H23NO3 B8491189 tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate](/img/structure/B8491189.png)
tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate
Übersicht
Beschreibung
tert-Butyl (1S,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxy group, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate typically involves the reaction of tert-butyl chloroformate with (1S,3R,4R)-3-hydroxy-4-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1S,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted carbamates, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1S,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-butylN-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate include:
- tert-Butyl (1S,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate analogs with different substituents on the cyclohexyl ring.
- Other carbamates with similar structures but different functional groups .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a hydroxy group and a carbamate group.
Eigenschaften
Molekularformel |
C12H23NO3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9+,10-/m1/s1 |
InChI-Schlüssel |
CBZNOKAFOMSSLW-KXUCPTDWSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](C[C@H]1O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CCC(CC1O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
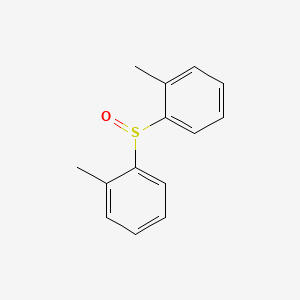
![Ethyl4-hydroxypyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B8491109.png)
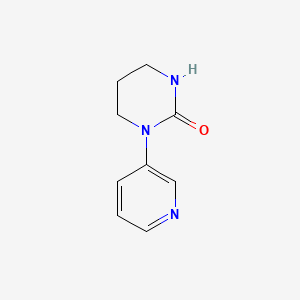
![N,N-diphenyl-4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]aniline](/img/structure/B8491123.png)

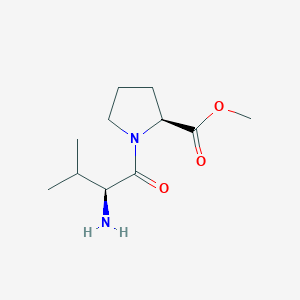

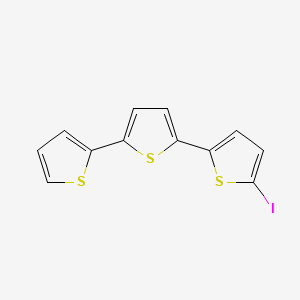
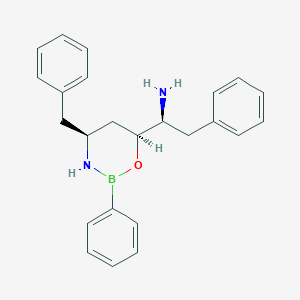
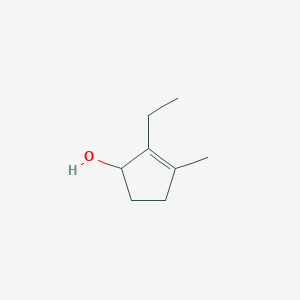

![1-Hydroxymethyl-4-Hydroxy-9H-pyrido[3,4-b]Indole](/img/structure/B8491180.png)
